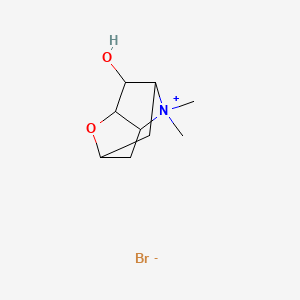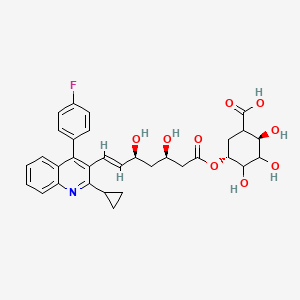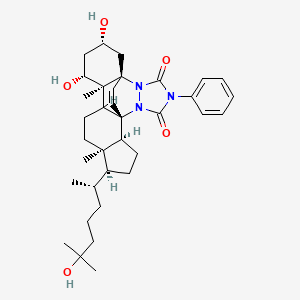
Pro-Calcitriol PTAD Adduct
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pro-Calcitriol PTAD Adduct is a compound with the molecular formula C35H49N3O5 . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of Pro-Calcitriol PTAD Adduct involves the use of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in the derivatization process . The PTAD adducts of 24,25(OH)2D3-3G and -24G also gave a characteristic product ion indicating the conjugation position .
Molecular Structure Analysis
The molecular weight of Pro-Calcitriol PTAD Adduct is 591.78100 g/mol . The exact mass is 591.36700 .
Chemical Reactions Analysis
The PTAD adducts of 24,25(OH)2D3-3G and -24G were subjected to methylation and then derivatized with PTAD . The combination of the derivatization with PTAD and methylation improved the detection limit in both the positive- and negative-ion modes .
Physical And Chemical Properties Analysis
The physical and chemical properties of Pro-Calcitriol PTAD Adduct include a molecular weight of 591.78100 and a molecular formula of C35H49N3O5 .
科学的研究の応用
Antiproliferative and Pro-differentiation Effects
Pro-Calcitriol PTAD Adduct, commonly referred to as Calcitriol in studies, is the hormonally active form of vitamin D. Research highlights its antiproliferative and pro-differentiation effects in cancer cells, especially in prostate cancer. These effects are attributed to the regulation of genes involved in the metabolism of prostaglandins (PGs), which are known stimulators of prostate cell growth. Calcitriol notably represses the expression of cyclooxygenase-2 (COX-2), the key enzyme for PG synthesis, and upregulates the expression of enzymes initiating PG catabolism. This dual action leads to decreased PG secretion, potentially contributing to the antiproliferative effects in prostate cells. Combining Calcitriol with nonsteroidal anti-inflammatory drugs (NSAIDs) could offer a chemopreventive or therapeutic strategy for prostate cancer, allowing lower drug concentrations and reducing toxic side effects (Moreno et al., 2005).
Cardiovascular and Diabetic Complications
Calcitriol has shown potential in modulating the receptor for advanced glycation end products (RAGE) in diabetic hearts, a pathway vital for diabetic cardiovascular complications. In diabetic rat models, treatment with Calcitriol attenuated RAGE expression and related cardiac fibrosis. This suggests that Calcitriol’s modulation of angiotensin II type 1 receptor (AT1R) and its anti-inflammatory and antioxidative potential could mitigate diabetic cardiomyopathy (Lee et al., 2014).
Anti-inflammatory Actions
Calcitriol exhibits multiple anti-inflammatory effects, which are significant for its potential as a therapeutic agent in cancer, particularly prostate cancer. It inhibits the synthesis and actions of pro-inflammatory prostaglandins (PGs), suppresses stress kinase signaling, and attenuates the production of pro-inflammatory cytokines. Moreover, it inhibits nuclear factor-kappaB signaling, offering anti-inflammatory and anti-angiogenic effects. These actions, combined with the antiproliferative and pro-differentiating effects of Calcitriol, contribute to its potential as an anti-cancer agent (Krishnan & Feldman, 2010).
将来の方向性
特性
IUPAC Name |
(1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49N3O5/c1-22(10-9-16-31(2,3)43)25-13-14-26-32(25,4)17-15-27-33(5)28(40)20-24(39)21-34(33)18-19-35(26,27)38-30(42)36(29(41)37(34)38)23-11-7-6-8-12-23/h6-8,11-12,18-19,22,24-28,39-40,43H,9-10,13-17,20-21H2,1-5H3/t22-,24-,25-,26-,27?,28+,32+,33-,34-,35+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRCZEWXGQLAHF-PCWXYXIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C24C=CC5(C3(C(CC(C5)O)O)C)N6N4C(=O)N(C6=O)C7=CC=CC=C7)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC(C)(C)O)[C@@H]1CC[C@H]2[C@@]1(CCC3[C@@]24C=C[C@]5([C@@]3([C@@H](C[C@@H](C5)O)O)C)N6N4C(=O)N(C6=O)C7=CC=CC=C7)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 131700724 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

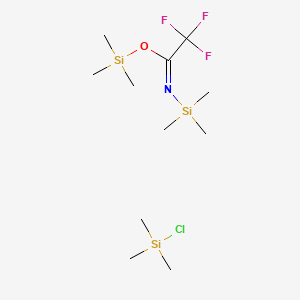
![2-[(2Z)-2-Penten-2-yl]pyridine](/img/structure/B1146095.png)

![4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+)](/img/structure/B1146097.png)
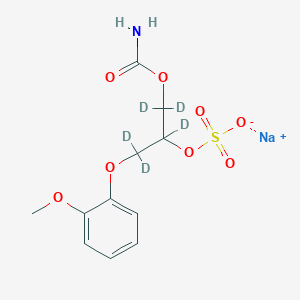
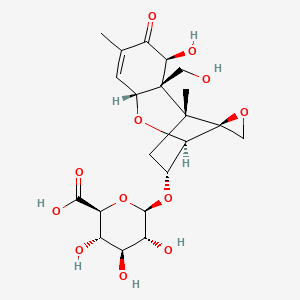
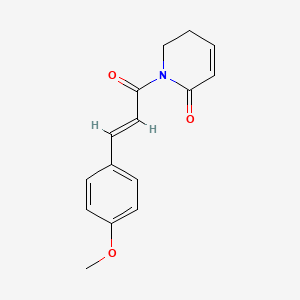
![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)
